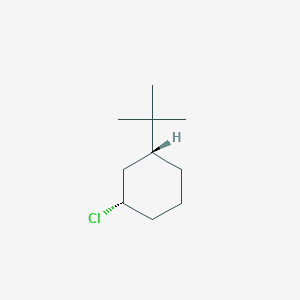
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is a chiral organic compound with a cyclohexane ring substituted with a tert-butyl group and a chlorine atom. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane typically involves the chlorination of (1R,3S)-1-tert-butylcyclohexane. This can be achieved through a free radical halogenation reaction using chlorine gas under ultraviolet light or heat. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: (1R,3S)-1-tert-Butyl-3-hydroxycyclohexane.
Elimination: (1R,3S)-1-tert-Butylcyclohexene.
Oxidation: (1R,3S)-1-tert-Butyl-3-cyclohexanone or (1R,3S)-1-tert-Butyl-3-cyclohexanecarboxylic acid.
Scientific Research Applications
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-tert-Butyl-3-bromocyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-fluorocyclohexane: Similar structure but with a fluorine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-iodocyclohexane: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is unique due to its specific stereochemistry and the presence of a chlorine atom, which influences its reactivity and interactions in chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions compared to its analogs with different halogens.
Properties
CAS No. |
20259-34-1 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1R,3S)-1-tert-butyl-3-chlorocyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
CKFJICRSJKXSBK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC[C@@H](C1)Cl |
Canonical SMILES |
CC(C)(C)C1CCCC(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

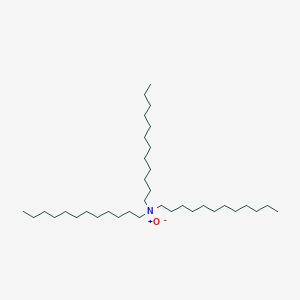
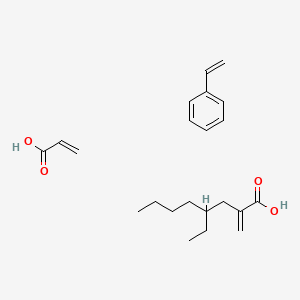


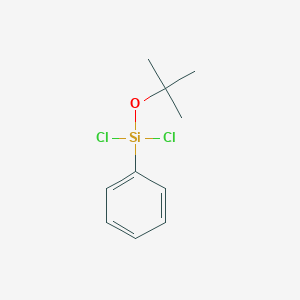
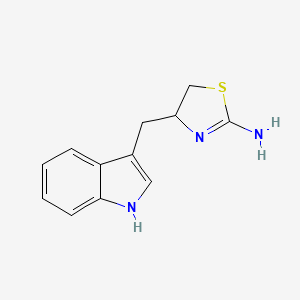


![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
